molecular formula C10H12ClFN2O B1469345 1-(2-Fluorophenyl)piperazin-2-one hydrochloride CAS No. 1284243-35-1

1-(2-Fluorophenyl)piperazin-2-one hydrochloride

Cat. No.: B1469345
CAS No.: 1284243-35-1
M. Wt: 230.66 g/mol
InChI Key: YRUHAPPNPGEPCV-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)piperazin-2-one hydrochloride ( 1284243-35-1) is a piperazine-based chemical compound with the molecular formula C 10 H 12 ClFN 2 O and a molecular weight of 230.67 . Piperazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and are known to exhibit a wide spectrum of pharmacological activities. These activities can include antiviral, antibacterial, anticancer, antidepressant, and antipsychotic effects, making the piperazine scaffold a valuable building block in pharmaceutical research and development . For instance, some piperazine-based drugs are FDA-approved and function by acting on specific neurotransmitter receptors; a common mechanism of action for certain piperazine compounds is agonism at GABA receptors, which can lead to the paralysis of parasites in anthelmintic applications . While the specific research applications and mechanism of action for this compound are not fully detailed in the public domain, its structural features make it a compound of interest for synthesizing novel derivatives and for pharmacological studies aimed at exploring new therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-fluorophenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUHAPPNPGEPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired product .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(2-Fluorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazines and related derivatives .

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
1-(2-Fluorophenyl)piperazin-2-one hydrochloride belongs to the piperazine class of compounds, which are known for their activity as antidepressants. The piperazine scaffold has been extensively studied for its interactions with serotonin receptors, particularly the 5-HT receptor family, which is a target for over 45% of marketed drugs . The compound's structural modifications can enhance its binding affinity and functional potency at these receptors, making it a candidate for developing new antidepressants.

Neuropharmacology
Research indicates that derivatives of 1-(2-Fluorophenyl)piperazine exhibit neuroprotective properties. For instance, studies have demonstrated that certain analogues can inhibit equilibrative nucleoside transporters (ENTs), which play a critical role in regulating adenosine function and are implicated in various neurological disorders . The selectivity of these compounds towards ENT2 over ENT1 suggests potential applications in treating conditions like epilepsy and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Recent studies have shown that modifications on the piperazine ring and the fluorophenyl moiety significantly affect the compound's activity against different targets:

  • Halogen Substitutions : The presence of halogen atoms on the phenyl ring has been linked to enhanced inhibitory effects on ENTs. For example, adding a methyl or ethyl group at specific positions can restore or enhance activity against both ENT1 and ENT2 .
  • Molecular Modeling : Computational approaches such as molecular dynamics simulations and virtual screening have been employed to predict the binding affinities of various analogues, aiding in the design of more effective compounds .

Case Studies

Case Study 1: ENTs Inhibition
A study focused on the inhibition of ENTs by a series of FPMINT analogues, including 1-(2-Fluorophenyl)piperazine derivatives, revealed significant insights into their selectivity profiles. The most potent analogue demonstrated a marked reduction in [^3H]uridine uptake in cell lines expressing ENT1 and ENT2, indicating its potential as a therapeutic agent for conditions modulated by adenosine signaling .

Case Study 2: Anticancer Activity
Another research effort explored the anticancer properties of piperazine derivatives, including those based on 1-(2-Fluorophenyl)piperazine. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving serotonin receptor modulation .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntidepressantTargeting serotonin receptors for mood regulationSignificant binding affinity improvements with structural modifications
NeuropharmacologyInhibition of equilibrative nucleoside transporters (ENTs)Selectivity towards ENT2 may aid in treating neurological disorders
Anticancer ActivityPotential to inhibit cancer cell growth via serotonin receptor interactionsInduced apoptosis in tested cancer cell lines

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features and Properties
Compound Name Substituent (Position) Molecular Formula CAS Number Key Applications/Activities
1-(2-Fluorophenyl)piperazin-2-one HCl 2-Fluorophenyl (N1) C₁₀H₁₀ClFN₂O Not explicitly provided Likely precursor for receptor ligands or cytotoxic agents (inferred)
1-(3-Chlorophenyl)piperazin-2-one HCl 3-Chlorophenyl (N1) C₁₀H₁₀Cl₂N₂O 183500-94-9 Cytotoxic agent; used in synthesis of methyl 2-(4-chlorophenyl)acetate derivatives
1-(4-Fluorophenyl)piperazin-2-one HCl 4-Fluorophenyl (N1) C₁₀H₁₀ClFN₂O 697305-48-9 Industrial applications (99% purity); structural analog with para-substitution
1-(3-Trifluoromethoxyphenyl)piperazin-2-one HCl 3-Trifluoromethoxyphenyl (N1) C₁₁H₁₀ClF₃N₂O₂ 1279219-54-3 High lipophilicity; potential CNS-targeting drug precursor
1-Isopropylpiperazin-2-one HCl Isopropyl (N1) C₇H₁₅ClN₂O 1187928-58-0 Agrochemical/pharmaceutical precursor
Key Observations:
  • Halogen Effects : Chlorine (3-chlorophenyl derivative) increases electron-withdrawing effects and molecular weight compared to fluorine, possibly enhancing cytotoxicity but reducing metabolic stability .
  • Lipophilicity : The trifluoromethoxy group in 1-(3-trifluoromethoxyphenyl)piperazin-2-one HCl significantly boosts lipophilicity, favoring blood-brain barrier penetration for CNS applications .

Challenges and Limitations

  • Ortho-Substitution Complexity : Synthesizing ortho-fluorophenyl derivatives may require specialized catalysts or solvents to mitigate steric challenges, increasing production costs.
  • Data Gaps : Direct pharmacological data for 1-(2-fluorophenyl)piperazin-2-one HCl are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

1-(2-Fluorophenyl)piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its interactions with metabotropic glutamate receptor 5 (mGluR5). This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H12_{12}ClF N2_2O
  • Molecular Weight : Approximately 230.67 g/mol
  • Structure : The compound features a piperazine ring substituted with a 2-fluorophenyl group and a ketone functional group.

The primary biological activity of this compound is attributed to its role as an allosteric modulator of the mGluR5 receptor. This receptor is implicated in various neurological and psychiatric disorders, including anxiety and depression. The modulation of mGluR5 activity can lead to significant changes in downstream signaling pathways that affect mood regulation and cognitive functions.

Biological Activity Summary

Activity Description
Receptor Interaction Allosteric modulation of mGluR5, influencing mood and cognition.
Therapeutic Potential Potential applications in treating anxiety, depression, and cognitive disorders.
Binding Affinity Studies indicate significant binding affinity to mGluR5, enhancing receptor activity.

Case Studies

  • Study on Anxiety and Depression Models :
    • In preclinical models, this compound demonstrated anxiolytic effects, reducing anxiety-like behaviors in rodents. This study highlighted the compound's potential as a therapeutic agent for anxiety disorders by modulating glutamatergic transmission.
  • Cognitive Enhancement :
    • Another study focused on the cognitive-enhancing properties of the compound. It was found to improve learning and memory in animal models, suggesting that it may be beneficial for conditions such as Alzheimer's disease or age-related cognitive decline.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Receptor Target Unique Features
1-(3-Chlorophenyl)piperazineDopamine receptorsKnown for stimulant properties
1-(4-Fluorophenyl)piperazineSerotonin receptorsExhibits distinct binding profiles
1-(3-Trifluoromethylphenyl)piperazineEnhanced lipophilicityDemonstrates improved bioavailability
1-(4-Methoxyphenyl)piperazineAnxiolytic effectsKnown for its calming properties

Synthesis Methods

Several synthesis routes have been reported for producing this compound, often involving the reaction of piperazine derivatives with fluorinated phenyl ketones. The choice of synthesis method can influence the yield and purity of the final product.

Q & A

Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect biological activity?

  • Methodological Answer : Synthesize analogs (e.g., Cl, Br) via halogen-exchange reactions. Test in vitro receptor binding (e.g., serotonin receptors) and correlate with steric/electronic parameters (Hammett σ constants). Activity trends often follow Cl > F > Br due to electronegativity and van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Fluorophenyl)piperazin-2-one hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.